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Albomycin epsilon - 12676-10-7

Albomycin epsilon

Catalog Number: EVT-15311183
CAS Number: 12676-10-7
Molecular Formula: C36H56FeN11O17S
Molecular Weight: 1002.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Albomycins are produced by certain species of Streptomyces, particularly Streptomyces subtropicus. They belong to the class of compounds known as sideromycins, which combine the properties of siderophores and antibiotics. The primary forms of albomycin include δ1, δ2, and epsilon, with variations primarily in their nucleoside structures .

Synthesis Analysis

Methods and Technical Details

The biosynthesis of albomycin epsilon involves a complex pathway that includes several enzymatic reactions. Key enzymes identified in the biosynthetic pathway include flavin-dependent monooxygenases and N-acyltransferases, which modify L-ornithine to form the necessary building blocks for the siderophore component . The gene cluster responsible for albomycin biosynthesis has been mapped, revealing multiple open reading frames that contribute to its production .

Recent studies have also explored chemical synthesis methods to produce albomycin analogues. These synthetic approaches often involve coupling reactions and modifications of nucleoside components to enhance antibacterial activity .

Molecular Structure Analysis

Structure and Data

The molecular structure of albomycin epsilon consists of a ferrichrome-type siderophore linked to a thionucleoside. The siderophore moiety is composed of three N-acetyl-N-hydroxy-L-ornithine residues, while the nucleoside features a sulfur atom substitution on the pentose ring instead of oxygen . The molecular weight of iron-free albomycin epsilon is approximately 992 Da, increasing to about 1045 Da when complexed with iron .

Chemical Reactions Analysis

Reactions and Technical Details

Mechanism of Action

Process and Data

Albomycin epsilon operates through a "Trojan horse" mechanism. The siderophore portion binds iron, allowing it to be transported into bacterial cells where it is recognized as a nutrient. Once inside, the antibiotic component inhibits seryl-tRNA synthetase, disrupting protein synthesis and leading to bacterial cell death . This dual functionality not only enhances its antimicrobial efficacy but also provides a strategic advantage against resistant strains.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key properties include:

  • Molecular Weight: 992 Da (iron-free), 1045 Da (iron-bound)
  • Solubility: Highly soluble in water
  • Stability: Sensitive to environmental conditions
Applications

Scientific Uses

Albomycins, particularly albomycin epsilon, show promise as antimicrobial agents due to their unique mechanism of action against resistant bacterial strains. They are being investigated for potential therapeutic applications in treating infections caused by multidrug-resistant pathogens. Research continues into optimizing their biosynthesis and chemical synthesis to develop new analogues with enhanced efficacy .

Biosynthesis and Genomic Context of Albomycin Epsilon

Genetic Architecture of the abm Biosynthetic Gene Cluster

The biosynthesis of albomycin epsilon is governed by a dedicated 23.8 kb genomic locus (abm) in Streptomyces sp. ATCC 700974, comprising 18 core genes essential for production (abmA to abmR) [1] [3]. Deletion studies confirm that this minimal cluster suffices for albomycin biosynthesis, as heterologous expression in Streptomyces coelicolor M1146 restores antibiotic activity [3]. Key functional modules include:

  • Siderophore assembly: abmA (N-acyltransferase), abmB (flavin-dependent monooxygenase), and abmQ (nonribosomal peptide synthetase) for ferrichrome biosynthesis.
  • Nucleoside formation: abmD (radical SAM enzyme), abmE (PLP-dependent aminotransferase), and abmF (glycosyltransferase) for thiofuranosyl cytosine scaffold construction.
  • Resistance: abmK encoding a serine-tolerant seryl-tRNA synthetase that confers self-resistance [1].

Table 1: Core Genes in the Albomycin Epsilon (abm) Biosynthetic Gene Cluster

GeneFunctionModule
abmAN-acyltransferase for ornithine modificationSiderophore assembly
abmBHydroxylation of L-ornithineSiderophore assembly
abmQFerrichrome tripeptide assemblySiderophore assembly
abmDCysteine radical chemistryNucleoside core synthesis
abmIN3-methyltransferaseCytosine modification
abmEAminotransferase for SB-217452 precursorNucleoside maturation
abmKSelf-resistance via SerRS variantProtection

Role of abmI in N3-Methylation and N4-Carbamoylation Modifications

The cytosine base in albomycin epsilon undergoes two critical enzymatic modifications that enhance its bioactivity: N3-methylation and N4-carbamoylation. The abmI-encoded S-adenosyl-L-methionine (SAM)-dependent methyltransferase specifically catalyzes N3-methylation of the cytosine ring. Functional characterization reveals that AbmI exhibits substrate flexibility, methylating diverse cytosine-containing nucleosides like blasticidin S in vitro [1]. Genetic evidence confirms its indispensability:

  • A ΔabmI mutant produces descarbamoyl-desmethyl-albomycin, indicating N3-methylation precedes N4-carbamoylation.
  • Complementation with wild-type abmI restores albomycin δ2 (fully modified) production, but not in albomycin ε (lacking carbamoyl group) [1].This sequential tailoring fine-tunes molecular recognition by bacterial seryl-tRNA synthetases, with N3-methylation optimizing hydrogen bonding and steric complementarity in the enzyme active site.

Enzymatic Mechanisms for Thiofuranosyl Cytosine Assembly

The peptidyl nucleoside warhead (SB-217452) of albomycin epsilon arises via a convergent pathway involving sulfur incorporation, sugar rearrangement, and cytosine glycosylation:

  • Sulfur activation: AbmH, a cysteine desulfurase, generates a persulfide intermediate for thiosugar formation.
  • 4'-Thiofuranose synthesis: AbmD (radical SAM enzyme) and AbmE (aminotransferase) collaboratively convert a ribose derivative into a 4'-thiofuranosyl scaffold.
  • Cytosine conjugation: AbmF catalyzes N-glycosidic linkage between the thiosugar and cytosine base.
  • Ferrichrome attachment: AbmJ ligates the modified nucleoside to the hydroxamate siderophore via a serine bridge [1] [3].

Table 2: Enzymatic Steps in Thiofuranosyl Cytosine Biosynthesis

EnzymeReaction CatalyzedCofactor/Substrate
AbmHSulfur mobilization from cysteinePyridoxal phosphate (PLP)
AbmDRadical-mediated deoxygenation/thiolationSAM, [4Fe-4S] cluster
AbmETransamination to form 6'-amino-4'-thioheptosePLP, glutamate
AbmFCytosine glycosylationUDP-thiosugar, cytosine
AbmJSerine-mediated siderophore-nucleoside couplingATP, ferrichrome, SB-217452

Comparative Analysis of Congeners: δ1, δ2, and ε Structural Divergence

Albomycin exists as three naturally occurring congeners (δ1, δ2, ε) with distinct bioactivities dictated by pyrimidine modifications:

  • Albomycin δ2: Contains both N3-methylcytosine and N4-carbamoylcytosine. Exhibits ultra-potent activity (MIC: 5–10 ng/mL against E. coli and S. pneumoniae) [1] [6].
  • Albomycin ε: Features N4-carbamoylcytosine but lacks N3-methylation. Shows 10–100-fold reduced potency compared to δ2 due to impaired target affinity [1].
  • Albomycin δ1: Possesses N3-methyluracil instead of cytosine, diminishing seryl-tRNA synthetase inhibition [6].

Structural analyses confirm that albomycin epsilon (C~36~H~56~FeN~11~O~17~S) shares the ferrichrome-seryl nucleoside backbone with δ1/δ2 but lacks the N3-methyl group critical for optimal target engagement [4]. This highlights the evolutionary refinement of the albomycin scaffold, where cumulative modifications maximize antibiotic efficacy.

Table 3: Structural and Functional Differences in Albomycin Variants

CongenerPyrimidine BaseKey ModificationsRelative Potency
δ2CytosineN3-methyl, N4-carbamoyl1× (Most potent)
εCytosineN4-carbamoyl (no N3-methyl)10–100× reduced
δ1Uracil (N3-methyluracil)Base substitution>100× reduced

Evolutionary Conservation of Siderophore-Antibiotic Hybrid Pathways in Streptomyces spp.

Albomycin-like pathways exhibit broad conservation across Streptomyces, reflecting an evolutionary strategy for iron-dependent pathogen inhibition:

  • Gene cluster redundancy: Streptomyces sp. ATCC 700974 harbors paralogs of abmA (orf05026) and abmB (orf03299) scattered outside the abm cluster. These genes reside within putative siderophore BGCs, enabling metabolic contingency under iron starvation [3].
  • Horizontal transfer: A homologous ctj cluster in Streptomyces sp. C produces albomycin δ2-like compounds, evidenced by cross-complementation with abm genes and in vitro activity of CtjF (AbmI homolog) [1].
  • Ecological adaptation: Streptomyces globisporus subsp. globisporus 4-3, isolated from Messor structor ants, produces albomycin δ2 as a defensive symbiont. Genomic analysis confirms a 95% identical abm-like cluster, suggesting selection for pathogen protection in insect microbiomes [9].

This conservation underscores the fitness advantage of sideromycins in microbial competition, with albomycin epsilon representing a biosynthetic intermediate in optimized δ2 production.

Properties

CAS Number

12676-10-7

Product Name

Albomycin epsilon

IUPAC Name

(2R,3S)-2-[[(2S)-2-[[(2S)-5-[acetyl(oxido)amino]-2-[[(2S)-5-[acetyl(oxido)amino]-2-[[(2S)-5-[acetyl(oxido)amino]-2-aminopentanoyl]amino]pentanoyl]amino]pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(4-imino-3-methyl-2-oxopyrimidin-1-yl)thiolan-2-yl]-3-hydroxypropanoate;hydron;iron(3+)

Molecular Formula

C36H56FeN11O17S

Molecular Weight

1002.8 g/mol

InChI

InChI=1S/C36H56N11O17S.Fe/c1-17(49)45(62)12-5-8-20(37)30(55)39-21(9-6-13-46(63)18(2)50)31(56)40-22(10-7-14-47(64)19(3)51)32(57)41-23(16-48)33(58)42-25(35(59)60)26(52)29-27(53)28(54)34(65-29)44-15-11-24(38)43(4)36(44)61;/h11,15,20-23,25-29,34,38,48,52-54H,5-10,12-14,16,37H2,1-4H3,(H,39,55)(H,40,56)(H,41,57)(H,42,58)(H,59,60);/q-3;+3/t20-,21-,22-,23-,25+,26-,27+,28+,29+,34+;/m0./s1

InChI Key

VQCJCCMAGPCDIK-DFBZBFILSA-N

Canonical SMILES

[H+].CC(=O)N(CCCC(C(=O)NC(CCCN(C(=O)C)[O-])C(=O)NC(CCCN(C(=O)C)[O-])C(=O)NC(CO)C(=O)NC(C(C1C(C(C(S1)N2C=CC(=N)N(C2=O)C)O)O)O)C(=O)[O-])N)[O-].[Fe+3]

Isomeric SMILES

[H+].CC(=O)N(CCC[C@@H](C(=O)N[C@@H](CCCN(C(=O)C)[O-])C(=O)N[C@@H](CCCN(C(=O)C)[O-])C(=O)N[C@@H](CO)C(=O)N[C@H]([C@@H]([C@@H]1[C@@H]([C@H]([C@@H](S1)N2C=CC(=N)N(C2=O)C)O)O)O)C(=O)[O-])N)[O-].[Fe+3]

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